Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate
Description
Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate (CAS 725705-25-9) is a sulfur-containing ester derivative characterized by a propanoate backbone substituted with a 2-fluorobenzylthio group. This compound belongs to a broader class of sulfanyl propanoates, which are studied for their diverse applications in medicinal chemistry, flavor/aroma industries, and materials science. The fluorine atom at the benzyl position enhances its lipophilicity and metabolic stability compared to non-fluorinated analogues, making it a candidate for drug development and biochemical studies .
Properties
IUPAC Name |
methyl 3-[(2-fluorophenyl)methylsulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2S/c1-14-11(13)6-7-15-8-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBJRCCJKVJWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233432 | |
| Record name | Methyl 3-[[(2-fluorophenyl)methyl]thio]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725705-25-9 | |
| Record name | Methyl 3-[[(2-fluorophenyl)methyl]thio]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725705-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[(2-fluorophenyl)methyl]thio]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate typically involves the reaction of 2-fluorobenzyl chloride with methyl 3-mercaptopropanoate in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of methyl 3-mercaptopropanoate attacks the electrophilic carbon of the 2-fluorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-fluorobenzyl)thio]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the benzyl ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-fluorobenzyl)thio]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorobenzylthio group can enhance the compound’s binding affinity to certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate and related compounds:
Key Observations:
- Sulfonium Derivatives : Compounds like DAllSP and AllMSP exhibit distinct reactivity due to their charged sulfonium centers, leading to enzymatic degradation pathways (e.g., lyase-mediated cleavage) that release volatile sulfur compounds .
- Aroma vs. Pharmaceutical Utility: Simpler analogues (e.g., methyl 3-(methylthio)propanoate) are associated with flavor profiles in fermented beverages, while fluorinated derivatives are prioritized for therapeutic research .
Physicochemical Properties
- Solubility: Fluorinated derivatives like this compound exhibit moderate solubility in polar organic solvents (e.g., DMSO, ethanol) due to the balance between the hydrophobic benzyl group and polar ester/sulfur moieties. Non-fluorinated analogues (e.g., methyl 3-(methylthio)propanoate) are more volatile and water-miscible .
- Stability: The fluorine atom reduces oxidative degradation of the benzyl group, enhancing shelf-life compared to non-fluorinated benzylthio derivatives .
Biological Activity
Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a propanoate backbone with a sulfanyl group and a fluorobenzyl substituent. The presence of fluorine and sulfur atoms in its structure may enhance its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms are proposed based on related compounds:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could modulate the activity of receptors, affecting signal transduction pathways within cells.
- Gene Expression Alteration : Changes in gene expression profiles have been observed with similar compounds, suggesting that this compound could also influence transcriptional activity .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound is expected to show activity against various bacterial strains due to its structural characteristics.
Cytotoxic Effects
Studies have demonstrated that compounds containing sulfanyl groups can exhibit cytotoxicity against cancer cell lines. The specific cytotoxic effects of this compound are yet to be fully characterized but are anticipated based on the activity of related compounds .
Case Studies
-
Inhibition of Pseudomonas aeruginosa Type III Secretion System (T3SS) :
- A study on structurally related compounds revealed their ability to inhibit T3SS, which is crucial for the pathogenicity of Pseudomonas aeruginosa. Compounds that effectively inhibited T3SS were found to prevent the secretion of virulence factors, thus protecting host cells from bacterial intoxication .
- Table 1 summarizes the potency of various compounds against T3SS.
Compound Name IC50 (µM) Mechanism Compound A 5.0 T3SS Inhibition Compound B 10.0 T3SS Inhibition This compound TBD TBD -
Cytotoxicity Against Cancer Cell Lines :
Compound Name IC50 (µM) Cell Line Tested Compound C 8.5 A549 (Lung Cancer) Compound D 12.0 HeLa (Cervical Cancer) This compound TBD TBD
Pharmacokinetics
The pharmacokinetic profile of this compound will significantly influence its biological activity. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its efficacy in vivo:
- Absorption : Solubility and stability will affect how well the compound is absorbed into systemic circulation.
- Distribution : The lipophilicity imparted by the fluorine and sulfur atoms may enhance tissue penetration.
- Metabolism : Potential metabolic pathways need to be identified to predict bioactivation or detoxification processes.
- Excretion : Understanding how the compound is eliminated from the body will inform dosing regimens for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
